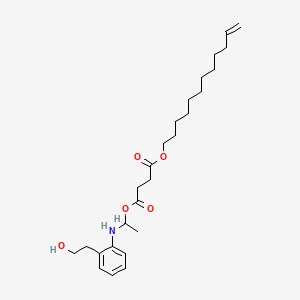
Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester is a complex organic compound that belongs to the class of esters Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester typically involves esterification reactions. One common method is the reaction between butanedioic acid and dodecenyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or amides
Aplicaciones Científicas De Investigación
Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Butanedioic acid, 2-hydroxy-2-(1-methylethyl), dimethyl ester
- Butanoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester
Uniqueness
Butanedioic acid, dodecenyl-, 1-(2-((2-hydroxyethyl)phenylamino)ethyl) ester stands out due to its unique ester group and the presence of a phenylaminoethyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
67952-64-1 |
|---|---|
Fórmula molecular |
C26H41NO5 |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
1-O-dodec-11-enyl 4-O-[1-[2-(2-hydroxyethyl)anilino]ethyl] butanedioate |
InChI |
InChI=1S/C26H41NO5/c1-3-4-5-6-7-8-9-10-11-14-21-31-25(29)17-18-26(30)32-22(2)27-24-16-13-12-15-23(24)19-20-28/h3,12-13,15-16,22,27-28H,1,4-11,14,17-21H2,2H3 |
Clave InChI |
SWZHEPJDHWFCPE-UHFFFAOYSA-N |
SMILES canónico |
CC(NC1=CC=CC=C1CCO)OC(=O)CCC(=O)OCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


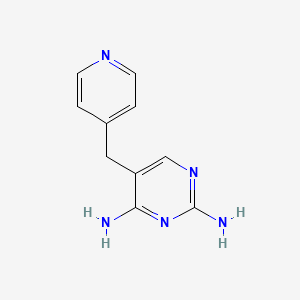
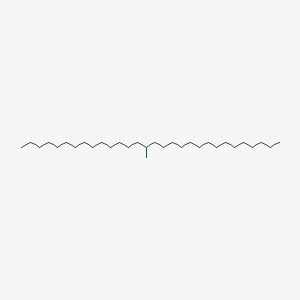
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
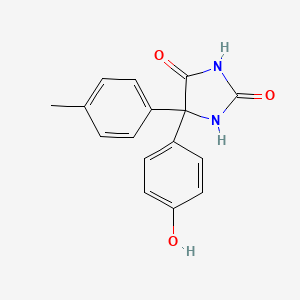
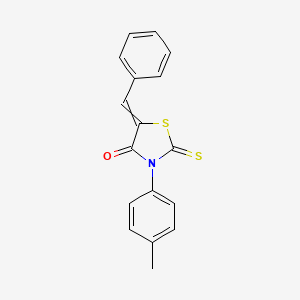
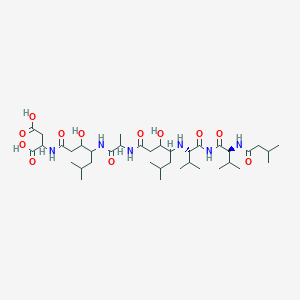

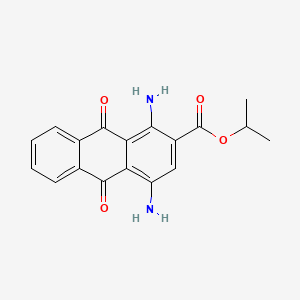
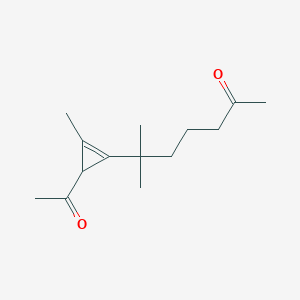
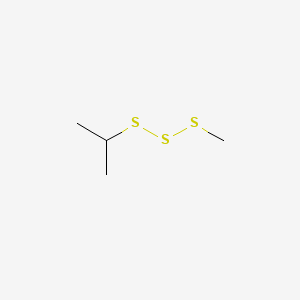

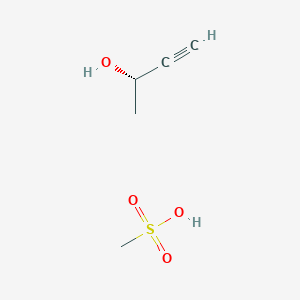
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)
![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)
